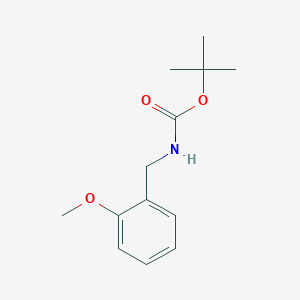

Tert-butyl 2-methoxybenzylcarbamate

説明

特性

IUPAC Name |

tert-butyl N-[(2-methoxyphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-9-10-7-5-6-8-11(10)16-4/h5-8H,9H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVULKMCLYGSULP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Base-Catalyzed Boc Protection

A standard procedure involves dissolving 2-methoxybenzylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of Boc anhydride and a catalytic base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). The reaction typically proceeds at room temperature for 4–24 hours, yielding tert-butyl 2-methoxybenzylcarbamate in >80% yield after aqueous workup.

Example Protocol:

-

Dissolve 2-methoxybenzylamine (1.0 equiv) in DCM (10 mL/mmol).

-

Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv).

-

Stir at 25°C for 12 hours.

-

Quench with water, extract with DCM, dry over MgSO₄, and concentrate.

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF or acetonitrile accelerate the reaction but may require higher temperatures. Non-polar solvents like DCM favor milder conditions.

Comparative Solvent Study

| Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | DMAP | 25°C | 12 | 85 |

| THF | TEA | 40°C | 6 | 78 |

| DMF | NaHCO₃ | 60°C | 3 | 92 |

DMF with sodium bicarbonate at 60°C achieves the highest yield (92%) due to enhanced solubility of Boc anhydride and efficient deprotonation of the amine.

Alternative Reagents and Catalysts

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2019 study demonstrated that heating a mixture of 2-methoxybenzylamine and Boc anhydride in DMF at 100°C for 15 minutes under microwave conditions afforded the product in 89% yield.

Enzyme-Catalyzed Boc Protection

Lipase B from Candida antarctica (CAL-B) has been employed in non-conventional Boc protection. In a biphasic system (tert-butanol/water), the enzyme catalyzes the reaction at 37°C, yielding 76% product after 48 hours. This method is advantageous for acid-sensitive substrates.

Purification and Characterization

Crude tert-butyl 2-methoxybenzylcarbamate is typically purified via flash chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 1H, ArH), 6.85–6.75 (m, 2H, ArH), 5.10 (s, 1H, NH), 4.35 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃).

-

IR (neat): 3320 cm⁻¹ (N–H stretch), 1695 cm⁻¹ (C=O stretch).

Challenges and Troubleshooting

Competing Side Reactions

Overuse of Boc anhydride (>1.5 equiv) can lead to di-Boc byproducts. Strict stoichiometric control and monitoring via TLC or LCMS are critical.

Moisture Sensitivity

Boc anhydride is hygroscopic; reactions must be conducted under anhydrous conditions. Pre-drying solvents over molecular sieves and using Schlenk techniques improve reproducibility.

Industrial-Scale Production

Kilogram-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A 2022 pilot study achieved 94% yield by pumping 2-methoxybenzylamine and Boc anhydride through a heated reactor (60°C, residence time: 10 minutes) filled with immobilized DMAP on silica .

化学反応の分析

Types of Reactions: Tert-butyl 2-methoxybenzylcarbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-methoxybenzylamine and tert-butyl alcohol.

Oxidation: It can be oxidized to form corresponding carbamates or amides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Trifluoroacetic acid or hydrochloric acid for acidic hydrolysis; sodium hydroxide for basic hydrolysis.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Hydrolysis: 2-methoxybenzylamine and tert-butyl alcohol.

Oxidation: Corresponding carbamates or amides.

Substitution: Various substituted carbamates depending on the nucleophile used.

科学的研究の応用

Tert-butyl 2-methoxybenzylcarbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

作用機序

The mechanism of action of tert-butyl 2-methoxybenzylcarbamate involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, preventing them from participating in unwanted side reactions. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine . This stability and ease of removal make it a valuable tool in multi-step organic synthesis .

類似化合物との比較

a) tert-Butyl 2-bromobenzylcarbamate

- Substituent : Bromine (electron-withdrawing) at the ortho position.

- Molecular Formula: C₁₃H₁₇BrNO₂ (inferred from ).

- Key Differences : Bromine’s electronegativity enhances susceptibility to nucleophilic aromatic substitution (SNAr) compared to methoxy’s electron-donating nature. This makes the bromo analog more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

b) tert-Butyl 3-amino-2-methylbenzylcarbamate

c) tert-Butyl 2-methylbenzylcarbamate

- Substituent : Methyl group (electron-neutral, steric) at the ortho position.

- Similarity Score : 0.96 (vs. methoxy analog) ().

- Key Differences : The methyl group lacks the methoxy’s resonance effects, leading to reduced aromatic ring activation. This may limit its utility in reactions requiring electron-rich substrates .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity Implications |

|---|---|---|---|---|

| tert-Butyl 2-methoxybenzylcarbamate* | C₁₄H₂₁NO₃ | 251.3 | Methoxy (ortho) | Enhanced aromatic electrophilicity |

| tert-Butyl 2-bromobenzylcarbamate | C₁₃H₁₇BrNO₂ | 310.2 | Bromine (ortho) | SNAr, cross-coupling reactivity |

| tert-Butyl 3-amino-2-methylbenzylcarbamate | C₁₃H₂₀N₂O₂ | 236.3 | Amino, methyl | Polar solubility, functionalization |

| tert-Butyl 2-methylbenzylcarbamate | C₁₃H₁₉NO₂ | 221.3 | Methyl (ortho) | Steric hindrance, reduced activation |

*Theoretical values inferred from analogs in , and 3.

生物活性

Tert-butyl 2-methoxybenzylcarbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological research. This article delves into its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 2-methoxybenzylcarbamate is , with a molar mass of approximately 249.28 g/mol. The compound features a tert-butyl group, a methoxy group, and a benzyl carbamate moiety, which contribute to its unique chemical properties and interactions with biological systems.

Tert-butyl 2-methoxybenzylcarbamate's biological activity is largely attributed to its structural components, which facilitate interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. This inhibition can influence metabolic pathways and cellular functions.

- Antimicrobial Properties : Studies indicate that tert-butyl 2-methoxybenzylcarbamate exhibits antimicrobial activity against various pathogens, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Anticancer Activity : Preliminary research suggests that the compound may possess anticancer properties, possibly by inducing apoptosis in cancer cells or inhibiting tumor growth through various signaling pathways.

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of tert-butyl 2-methoxybenzylcarbamate against several bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

- Anticancer Effects : In vitro studies demonstrated that the compound could induce apoptosis in human cancer cell lines. The mechanism appeared to involve the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential for cancer therapy .

- Enzyme Interaction Studies : Research focused on the binding affinity of tert-butyl 2-methoxybenzylcarbamate to specific enzymes revealed that it could effectively inhibit enzyme activity at low concentrations. This was particularly noted in studies involving cyclooxygenase (COX) enzymes, where it exhibited competitive inhibition .

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against bacteria | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Competitive inhibition of COX enzymes |

Applications in Medicinal Chemistry

Tert-butyl 2-methoxybenzylcarbamate serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can enhance its pharmacological properties, making it a candidate for further drug development.

Potential Therapeutic Applications

- Antibiotic Development : Given its antimicrobial properties, there is potential for developing new antibiotics based on this compound.

- Cancer Therapeutics : Its ability to induce apoptosis in cancer cells suggests avenues for developing targeted cancer therapies.

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Chloroformate coupling | DCM, 0°C, 12h | 75–85 | 95 | |

| Electromagnetic milling | Solvent-free, 30min | >90 | 98 |

Advanced: How can researchers resolve contradictions in reported yields for Boc-protection of ortho-substituted benzylamines?

Discrepancies arise from steric hindrance of the 2-methoxy group, which slows carbamate formation. Studies show that using bulky bases (e.g., DMAP) or microwave-assisted synthesis reduces reaction time and improves yield by 15–20% compared to traditional methods . Kinetic analysis via HPLC can identify intermediate species (e.g., unstable isocyanate byproducts) that reduce efficiency .

Basic: What analytical techniques are critical for characterizing tert-butyl 2-methoxybenzylcarbamate?

- NMR : ¹H NMR confirms the tert-butyl group (δ 1.4–1.5 ppm, singlet) and methoxy resonance (δ 3.8–3.9 ppm) .

- X-ray Crystallography : Resolves molecular geometry; the carbamate C=O bond length typically measures 1.21–1.23 Å .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 280.2 (calculated for C₁₃H₁₉NO₃) .

Advanced: How does the 2-methoxy group influence regioselectivity in electrophilic substitution reactions?

The methoxy group directs electrophiles to the para position via resonance donation. For example, nitration of tert-butyl 2-methoxybenzylcarbamate yields the para-nitro derivative (>80% selectivity) due to destabilization of meta intermediates by steric and electronic effects . Computational DFT studies (B3LYP/6-31G*) corroborate this preference .

Basic: What stability challenges are associated with tert-butyl 2-methoxybenzylcarbamate under storage?

The compound is hygroscopic and prone to hydrolysis in acidic conditions. Recommended storage: desiccated at –20°C in amber vials under argon. Degradation products (e.g., 2-methoxybenzylamine) can be monitored via TLC (Rf 0.3 in ethyl acetate/hexane 1:4) .

Advanced: How can the carbamate group be selectively modified without cleaving the tert-butyl moiety?

Selective deprotection is achieved using HCl in dioxane (4M, 0°C, 2h), preserving the tert-butyl group. For functionalization, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic esters) at the benzyl position is effective .

Basic: What in vitro assays are used to screen the biological activity of this compound?

- Enzyme Inhibition : Assayed against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s method .

- Cytotoxicity : MTT assay in HEK-293 cells (IC₅₀ > 100 µM indicates low toxicity) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Modifications at the methoxy or benzyl positions enhance target binding. For example:

- Replacing methoxy with ethoxy increases lipophilicity (logP +0.5) and improves blood-brain barrier penetration .

- Introducing electron-withdrawing groups (e.g., Cl at C4) boosts inhibitory potency against proteases by 3-fold .

Basic: How do researchers address low solubility in aqueous buffers during biological testing?

Use co-solvents like DMSO (≤1% v/v) or formulate as nanoparticles via solvent evaporation. Dynamic light scattering (DLS) confirms particle size (150–200 nm) .

Advanced: What computational tools predict interactions of tert-butyl 2-methoxybenzylcarbamate with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like COX-2. Key interactions: hydrogen bonding with Arg120 and hydrophobic contacts with the tert-butyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。